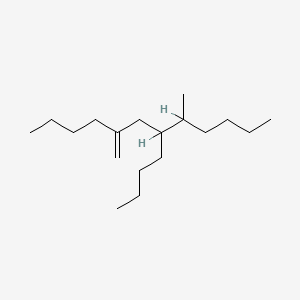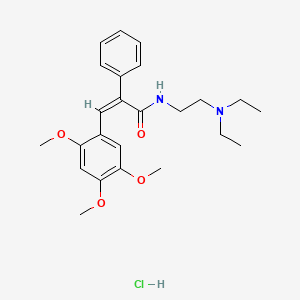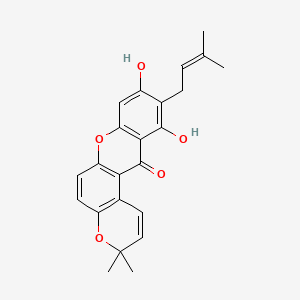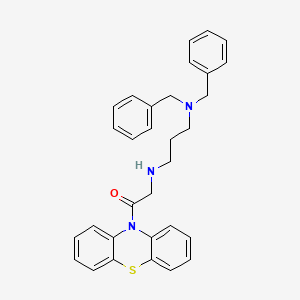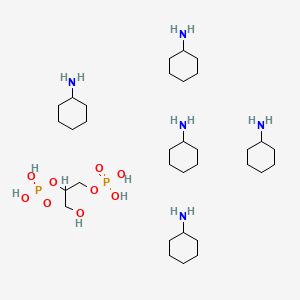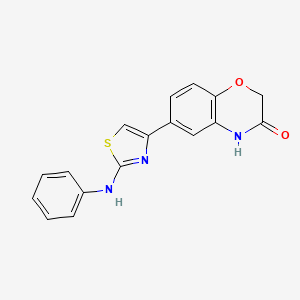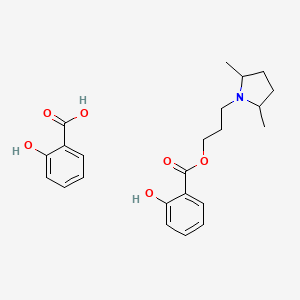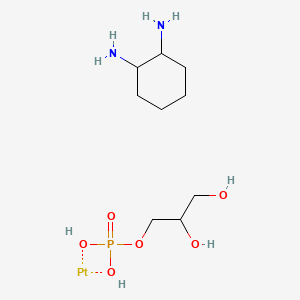
Glycerophosphate(1,2-diaminocyclohexane)platinum(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 271671 is a small molecule inhibitor identified through high throughput screening for its ability to inhibit eukaryotic protein synthesis . This compound has shown potential in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
The synthetic routes and reaction conditions for NSC 271671 are not widely documented in public literature. general methods for synthesizing small molecule inhibitors typically involve multi-step organic synthesis, including the formation of key intermediates and final product purification through techniques such as chromatography . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.
Analyse Des Réactions Chimiques
NSC 271671 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
NSC 271671 has been utilized in various scientific research applications:
Mécanisme D'action
NSC 271671 exerts its effects by inhibiting eukaryotic protein synthesis. It targets the ribosome and interferes with the initiation and elongation phases of translation. This inhibition disrupts the normal function of the ribosome, leading to a decrease in protein synthesis and subsequent cellular effects .
Comparaison Avec Des Composés Similaires
NSC 271671 can be compared with other small molecule inhibitors of protein synthesis, such as cycloheximide and anisomycin. While these compounds also inhibit protein synthesis, NSC 271671 is unique in its specific mechanism of action and molecular targets. Similar compounds include:
Cycloheximide: Inhibits protein synthesis by interfering with the translocation step in translation.
Anisomycin: Inhibits protein synthesis by binding to the ribosome and blocking peptide bond formation
Propriétés
Numéro CAS |
67165-94-0 |
|---|---|
Formule moléculaire |
C9H23N2O6PPt |
Poids moléculaire |
481.35 g/mol |
Nom IUPAC |
cyclohexane-1,2-diamine;2,3-dihydroxypropyl dihydrogen phosphate;platinum |
InChI |
InChI=1S/C6H14N2.C3H9O6P.Pt/c7-5-3-1-2-4-6(5)8;4-1-3(5)2-9-10(6,7)8;/h5-6H,1-4,7-8H2;3-5H,1-2H2,(H2,6,7,8); |
Clé InChI |
VSPYXIINXMTILM-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)N)N.C(C(COP(=O)(O)O)O)O.[Pt] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


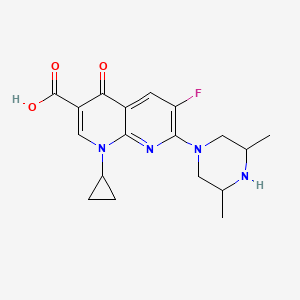
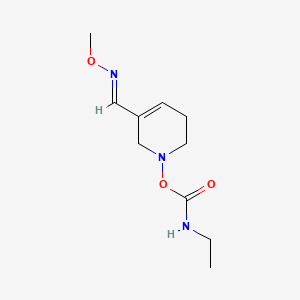
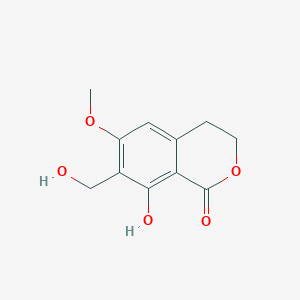
![Benzonitrile, 4-[[(4-butylphenyl)imino]methyl]-](/img/structure/B12708120.png)

